2-Chloro-6-ethylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-chloro-6-ethylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2,9H2,1H3 |
InChI Key |
TZLQQVAKPBFYBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Ethylpyridin 3 Amine
Advanced Retrosynthetic Analysis and Strategic Disconnections
A critical starting point for the synthesis of 2-Chloro-6-ethylpyridin-3-amine is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for this molecule center around the formation of the pyridine (B92270) ring and the introduction of its substituents: the chloro, ethyl, and amino groups.
One logical disconnection breaks the carbon-nitrogen bond of the amine and the carbon-chlorine bond. This leads to a di-substituted pyridine precursor, which can be further simplified. Another key retrosynthetic strategy involves disconnecting the pyridine ring itself, suggesting a cycloaddition or condensation reaction from acyclic precursors to construct the heterocyclic core with the desired substitution pattern. For instance, a [3+3] cycloaddition approach could be envisioned, combining a three-carbon enamine derivative with a three-carbon unsaturated aldehyde or ketone.
Furthermore, functional group interconversion (FGI) is a vital consideration. The amino group can be derived from the reduction of a nitro group, which is a common strategy in pyridine chemistry due to the directing effects of the nitro group in electrophilic aromatic substitution. Similarly, the chloro group can be introduced via Sandmeyer reaction from an amino group or by direct chlorination of a pyridone precursor. The ethyl group can be installed through cross-coupling reactions or by starting with a precursor already containing the ethyl fragment.
Established Synthetic Routes and Reaction Pathway Elucidation
The synthesis of this compound can be achieved through several established routes, each with its own set of advantages and challenges. These routes often involve a combination of pyridine ring synthesis, functionalization, and interconversion of substituents.
Cross-Coupling Reactions for Pyridine Ring Construction or Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds like pyridine.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. nih.gov In the context of synthesizing this compound, this reaction could be employed to introduce the ethyl group at the 6-position of a pre-functionalized pyridine ring. For example, a 2,6-dichloropyridin-3-amine derivative could be selectively coupled with an ethylboronic acid or its ester in the presence of a palladium catalyst and a base. The choice of ligands and reaction conditions is crucial to ensure regioselectivity and high yield.
A recent study on the synthesis of 6-chloro-5-methylpyridin-2-amine, a structurally related compound, utilized a Suzuki-Miyaura cross-coupling for the methylation at the 5-position, highlighting the applicability of this method for alkyl group installation on a chloropyridine scaffold. acs.org
Table 1: Illustrative Suzuki-Miyaura Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 90 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |
This table presents typical conditions for Suzuki-Miyaura reactions and is for illustrative purposes. Specific conditions for the synthesis of this compound would require experimental optimization.
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be instrumental in the final steps of the synthesis. For instance, if a 2,6-dichloro-3-halopyridine is synthesized, the amino group at the 3-position could be introduced via a protected amine, followed by deprotection.
Halogenation and Amination Sequences for Regioselective Functionalization
A common and effective strategy for synthesizing substituted pyridines involves a sequence of halogenation and amination reactions. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents on the pyridine ring.
For the synthesis of this compound, a potential route starts with a 6-ethyl-3-nitropyridine precursor. The nitro group can be reduced to an amino group, followed by chlorination at the 2-position. The order of these steps is critical. For example, nitration of 2-chloro-6-ethylpyridine (B34983) might not yield the desired 3-nitro isomer with high selectivity.
Alternatively, starting from 2,6-dichloropyridine, selective nitration at the 3-position can be achieved, followed by a nucleophilic aromatic substitution to introduce the ethyl group at the 6-position and subsequent reduction of the nitro group. google.com A patent for the synthesis of 2-amino-3-nitro-6-chloropyridine describes the ammonolysis of 2,6-dichloro-3-nitropyridine. google.com
Table 2: Key Reagents in Halogenation and Amination Sequences
| Reaction | Reagent(s) | Purpose |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group |
| Chlorination | POCl₃, PCl₅, SO₂Cl₂ | Introduction of a chloro group |
| Reduction of Nitro Group | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | Conversion of a nitro group to an amino group |
| Amination | NH₃, Protected Amines | Introduction of an amino group |
Multi-Step Linear and Convergent Synthetic Strategies
Both linear and convergent strategies can be devised for the synthesis of this compound. A linear approach would involve the sequential modification of a starting pyridine derivative. For instance, starting with 2-amino-6-ethylpyridine, one could perform a nitration at the 3-position, followed by a Sandmeyer reaction to replace the amino group at the 2-position (after diazotization) with a chloro group, and finally, reduction of the nitro group at the 3-position.
A convergent strategy would involve the synthesis of two or more fragments that are then combined in the later stages. For example, a substituted pyridine fragment could be coupled with another fragment containing the ethyl group. A patent describing the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) from 2-cyanoacetamide (B1669375) and 4,4-dimethoxyl-2-butanone illustrates a convergent approach where the pyridine ring is constructed from acyclic precursors. google.com A similar strategy could be envisioned for this compound by using an appropriate β-dicarbonyl compound that would lead to the desired 6-ethyl substitution.
Cyclization Reactions in Pyridine Ring Formation
The construction of the pyridine ring is a fundamental aspect of the synthesis of this compound. Various methods for forming this heterocyclic system have been reported, often involving the condensation of carbonyl compounds with a nitrogen source. baranlab.org
One common strategy involves the reaction of an open-chain nitrile precursor with a nitrogen-containing compound. google.com For instance, the cyclization of precursors like (NC-CH(R1)-C(Rf)(OR2)-CH=CH-OR3) or (NC-CH(R1)-C(Rf)(OR2)-CH2-CH(OR6)-OR3) with an amine (N(H)(R4)(R5)) can yield the desired aminopyridine derivative. google.com The reaction is typically carried out in a suitable solvent, which can even be the nitrogen compound itself. google.com
Another approach is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones with ammonia (B1221849). acsgcipr.orgijpsonline.com This method, often performed at high temperatures and pressures, can be catalyzed to produce simple pyridines. acsgcipr.org More specifically, acrolein, formed from acetaldehyde (B116499) and formaldehyde, can condense with acetaldehyde and ammonia to yield aminopyridine. ijpsonline.com
The hetero-Diels-Alder reaction presents a powerful tool for pyridine ring formation, involving a [4+2] cycloaddition between a 1,3-butadiene (B125203) moiety (diene) and an olefin or double bond structure (dienophile). nih.gov This method is highly stereoselective and can efficiently construct the six-membered ring. nih.gov
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
To improve the synthesis of this compound, significant research has been dedicated to optimizing reaction conditions.
Catalysis and Ligand Design for Improved Yields
A wide array of catalytic and stoichiometric reactions have been employed in pyridine ring synthesis. acsgcipr.org Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a fascinating method for constructing pyridine ring systems. acsgcipr.org Palladium-mediated syntheses have also been utilized, with the choice of solvent, such as toluene, improving reaction rates. orgsyn.org
The design of ligands plays a crucial role in the efficacy of metal-catalyzed reactions. For instance, new Pro-PYE ligands have been synthesized and found to be active co-catalysts for Pd(CH3CO2)2 in Heck–Mizoroki coupling reactions, demonstrating the importance of ligand choice in achieving high yields and broad substrate scope. researchgate.net
Solvent Effects and Green Chemistry Solvents in Synthesis
The selection of an appropriate solvent is critical for improving the sustainability and efficiency of chemical processes. nih.gov The use of "green solvents" is a key principle of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. mdpi.com Solvents like 2-MeTHF and CPME have been shown to improve the efficiency and sustainability of synthetic processes. mdpi.com The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of amine synthesis pathways. rsc.org
Solvent selection guides, developed by organizations like the Innovative Medicines Initiative (IMI)-Chem21, offer a ranking of solvents based on safety, health, and environmental criteria. nih.gov This allows for more informed decisions in designing greener synthetic routes. nih.gov
Temperature and Pressure Profiling in Reaction Control
Controlling reaction parameters such as temperature and pressure is essential for maximizing yield and selectivity. In some pyridine syntheses, high temperatures and pressures are employed, particularly in gas-phase reactions for bulk chemical production. acsgcipr.org For instance, the reaction of 2-amino-3-ethylpyridine with concentrated hydrochloric acid, thionyl chloride, and nitric acid is carried out at a controlled temperature of 0 to 5°C to yield 2-chloro-3-ethylpyridine (B1356614). chemicalbook.com
Microwave irradiation has also been utilized to accelerate reactions, allowing for the completion of certain synthetic steps within minutes. rsc.org
Process Chemistry Aspects for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness.
Development of Efficient Industrial Synthesis Protocols
One patented process for preparing 3-amino-2-chloro-4-methylpyridine (B17603) involves the bromination of 2-chloro-3-amido-4-picoline followed by heating. google.com Another industrial synthesis involves the reaction of 2-amino-3-ethylpyridine with concentrated hydrochloric acid, thionyl chloride, and nitric acid to produce 2-chloro-3-ethylpyridine in high yield and purity. chemicalbook.com These examples highlight the development of specific, optimized protocols for the large-scale production of substituted chloropyridines.
Minimization of Undesired Byproducts and Impurity Control
The formation of byproducts is a common issue in the synthesis of substituted pyridines. In the case of this compound, these impurities can arise from several sources, including non-selective reactions, over-chlorination, and the presence of residual starting materials or reagents. The structural similarity of these byproducts to the target molecule often complicates their removal, necessitating careful control of reaction conditions and the implementation of robust purification protocols.
One of the primary challenges in the synthesis of chloro-substituted pyridines is controlling the regioselectivity of the chlorination step. The use of strong chlorinating agents can lead to the formation of di- or tri-chlorinated pyridines, which are often difficult to separate from the desired mono-chloro product. For instance, in the synthesis of related compounds like 2-chloro-3-amino-4-methylpyridine, non-selective nitration has been reported as a significant issue, leading to mixtures of isomers. google.com Similarly, the direct chlorination of pyridine can result in a mixture of 2-chloropyridine (B119429) and 2,6-dichloropyridine. google.com
Furthermore, the presence of other functional groups on the pyridine ring, such as the amino and ethyl groups in the target molecule, can influence the reactivity and lead to the formation of specific byproducts. For example, the reduction of related hydrazino-pyridines can sometimes yield dehalogenated byproducts. psu.edu
To mitigate the formation of these impurities, several strategies can be employed throughout the synthetic process:
Control of Reaction Parameters: Careful optimization of reaction temperature, pressure, and stoichiometry of reagents is crucial. For instance, using a controlled amount of the chlorinating agent can help to prevent over-chlorination.
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction. For some chlorination reactions, specific catalysts are used to direct the chlorination to the desired position on the pyridine ring.
Stepwise Synthesis: A multi-step synthesis, where functional groups are introduced sequentially, can provide better control over the final product's structure and purity. For example, a common strategy involves the synthesis of a pyridone intermediate, followed by chlorination and amination. This approach allows for purification at intermediate stages, preventing the carry-over of impurities.
Purification Techniques: Effective purification methods are essential to remove any byproducts that are formed. Common techniques include:
Crystallization: This is a powerful method for purifying solid compounds, provided a suitable solvent system can be identified.
Chromatography: Column chromatography is often used to separate compounds with similar polarities.
Extraction and Washing: Liquid-liquid extraction can be used to remove impurities with different solubility properties. Washing the crude product with water or other solvents can help to remove residual reagents and catalysts. google.com
Table 1: Potential Byproducts in the Synthesis of this compound and Control Strategies
| Potential Byproduct | Formation Pathway | Control Strategy |
| Dichloro-6-ethylpyridin-3-amine | Over-chlorination | Stoichiometric control of chlorinating agent, use of milder chlorinating agents. |
| Isomeric Chloro-ethylpyridin-amines | Non-selective chlorination | Use of regioselective catalysts, optimization of reaction conditions. |
| 6-Ethylpyridin-3-amine | Dehalogenation during reduction steps | Careful selection of reducing agents and reaction conditions. psu.edu |
| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction time and temperature, use of excess of certain reagents. |
Table 2: Research Findings on Impurity Control in Similar Pyridine Syntheses
| Study Focus | Key Finding | Reference |
| Synthesis of 2-amino-6-chloropyridine | Reduction of 2-hydrazino-6-chloropyridine with hydrazine (B178648) and Ra/Ni catalysis gave the best results, while reduction with hydrogen led to significant dehalogenation. | psu.edu |
| Synthesis of 2-chloro-3-amino-4-methylpyridine | Nitration of 2-amino-4-picoline can be non-selective, leading to a mixture of 3- and 5-nitro isomers. | google.com |
| Chlorination of Pyridine | Direct chlorination can produce both 2-chloropyridine and 2,6-dichloropyridine, which can be separated by distillation. | google.com |
By implementing a combination of these control strategies, it is possible to minimize the formation of undesired byproducts and achieve a high purity of this compound, ensuring its suitability for its intended applications.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Ethylpyridin 3 Amine
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a common reaction for halopyridines. youtube.com This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which helps to stabilize the intermediate formed during the substitution process.
A variety of nucleophiles can displace the chloride ion. For instance, reactions with amines can lead to the formation of substituted aminopyridines. researchgate.net Similarly, treatment with sodium azide (B81097) can introduce an azido (B1232118) group, while reaction with thiophenol can yield a thioether. researchgate.net These transformations are typically carried out in the presence of a base and often require elevated temperatures to proceed efficiently.
The general mechanism for nucleophilic aromatic substitution (SNAr) on the pyridine ring involves the attack of the nucleophile on the carbon atom bearing the chlorine. This initial addition step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing nitrogen atom. In the final step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. youtube.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent(s) | Product Type |
| Amines | R-NH₂ | Substituted aminopyridine |
| Azide | NaN₃ | Azidopyridine |
| Thiolates | R-SNa | Thioether |
Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the pyridine ring of 2-Chloro-6-ethylpyridin-3-amine is also a significant aspect of its reactivity. The outcome of these reactions is directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The ethyl group is a weak activating group. The pyridine nitrogen itself is deactivating towards electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For nitration, a mixture of concentrated nitric and sulfuric acids is typically used to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.com Halogenation can be achieved using elemental halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.comlumenlearning.com
The position of electrophilic attack will be determined by the combined directing effects of the substituents and the deactivating effect of the pyridine nitrogen. The amino group's strong activating and directing influence will likely favor substitution at the positions ortho and para to it. However, the steric hindrance from the adjacent ethyl group and the deactivating nature of the chloro group and the ring nitrogen will also play a role in the regioselectivity of the reaction.
Reactivity of the Amino Group and Nitrogen Heterocycle
The amino group and the nitrogen atom within the pyridine ring are key sites of reactivity in this compound.
Alkylation and Acylation Reactions
The amino group, with its lone pair of electrons, is nucleophilic and can readily undergo alkylation and acylation reactions. savemyexams.com Alkylation can be achieved using alkyl halides, introducing an alkyl group onto the nitrogen atom. libretexts.org
Acylation of the amino group is a common transformation, typically carried out using acyl chlorides or acid anhydrides in the presence of a base. libretexts.org This reaction forms an amide linkage. For example, reaction with acetyl chloride would yield the corresponding N-acetylated derivative. libretexts.orgyoutube.commasterorganicchemistry.com This acylation can also serve as a protecting group strategy for the amino group, moderating its reactivity in subsequent reactions. libretexts.org
Condensation Reactions
The amino group of this compound can participate in condensation reactions with various carbonyl compounds. For instance, it can react with aldehydes and ketones to form imines (Schiff bases). These reactions typically proceed under acidic or basic catalysis and involve the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Furthermore, condensation reactions can lead to the formation of new heterocyclic rings. For example, reaction with β-dicarbonyl compounds can lead to the synthesis of fused heterocyclic systems. These transformations often involve an initial condensation followed by an intramolecular cyclization. The reactivity in such condensation-based methods is a cornerstone for building molecular complexity. nih.gov
Oxidation and Reduction Pathways of the Chemical Compound
The functional groups present in this compound allow for various oxidation and reduction reactions. The amino group can be oxidized under specific conditions, although this can sometimes lead to complex product mixtures. More controlled oxidation might be achievable after protecting the amino group.
Reduction of the chloro group can be accomplished using methods like catalytic hydrogenation, effectively replacing the chlorine atom with a hydrogen atom. The pyridine ring itself can also be reduced under more vigorous hydrogenation conditions, leading to the corresponding piperidine (B6355638) derivative. The specific outcome of reduction reactions will depend heavily on the choice of reducing agent and the reaction conditions. The initial condensation of an amine with a quinone, followed by a 1,5-proton shift, can generate an imine intermediate in a redox-neutral process, although an external oxidant is often required to form the initial quinone. nih.gov
Mechanism of Action in Key Chemical Transformations
The mechanisms underlying the key transformations of this compound are fundamental to understanding its synthetic utility.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride leaving group to restore aromaticity. youtube.com The rate-determining step is typically the initial attack of the nucleophile.
Electrophilic Aromatic Substitution (EAS): The mechanism proceeds through the generation of a strong electrophile, which is then attacked by the π-electron system of the pyridine ring. masterorganicchemistry.comlumenlearning.com This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.com Subsequent loss of a proton from the ring regenerates the aromatic system and yields the substituted product. youtube.comlumenlearning.com The regioselectivity is governed by the electronic and steric effects of the substituents.
Alkylation and Acylation of the Amino Group: These are classic nucleophilic substitution or addition-elimination reactions. In alkylation, the amino group acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2-type process. savemyexams.com In acylation, the amine attacks the carbonyl carbon of an acyl chloride or anhydride, leading to a tetrahedral intermediate which then collapses to form the amide product with the elimination of a leaving group. libretexts.orgyoutube.commasterorganicchemistry.com
Condensation Reactions: The mechanism of imine formation involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. This is followed by proton transfer and elimination of a water molecule to form the C=N double bond. nih.gov
Derivatization Strategies and Analogue Synthesis of 2 Chloro 6 Ethylpyridin 3 Amine
Systematic Modification of Peripheral Substituents
The peripheral substituents on the pyridine (B92270) ring—the chlorine atom, the ethyl group, and the amino group—are the primary targets for systematic modification to generate a library of derivatives.
The chlorine atom at the C2 position of the pyridine ring is a versatile handle for introducing structural diversity. Its position makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the ring nitrogen. youtube.comvaia.com This process involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex, before the chloride ion is expelled to restore aromaticity. youtube.comresearchgate.net
A variety of nucleophiles can be employed for this substitution, allowing for the creation of diverse derivatives. For instance, reactions with different amines can introduce new nitrogen-containing functionalities. youtube.com The SNAr reactions on chloropyridines are often performed at elevated temperatures to achieve a reasonable reaction rate. youtube.com
Halogen exchange reactions offer a direct route to other halo-substituted analogues. While the Finkelstein reaction, which typically involves treating a chloroalkane with sodium iodide, is a classic method for creating iodoalkanes, similar principles can be applied to heteroaromatic systems. organicmystery.com More complex transformations, such as the "halogen dance," can induce transposition of halogen atoms on the pyridine ring under specific conditions, like the use of strong bases. researchgate.net
Table 1: Potential Halogen Exchange and Substitution Reactions
| Reaction Type | Reagent/Condition | Potential Product | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amine (e.g., R-NH2), Heat | 2-Amino-6-ethylpyridin-3-amine derivative | youtube.com |
| Halogen Exchange (Finkelstein-type) | Sodium Iodide (NaI) | 2-Iodo-6-ethylpyridin-3-amine | organicmystery.com |
| Halogen Exchange (Swarts-type) | Inorganic Fluoride (e.g., AgF) | 2-Fluoro-6-ethylpyridin-3-amine | organicmystery.com |
| Substitution with Thiol | Thiol (R-SH), Base | 2-Thioether-6-ethylpyridin-3-amine derivative | researchgate.net |
The amino and ethyl groups provide additional avenues for derivatization. The primary amino group at the C3 position is a nucleophilic center and can readily undergo a range of classical reactions. These include acylation with acyl chlorides or anhydrides to form amides, and sulfonylation to form sulfonamides. nih.gov Reaction with aldehydes or ketones can yield Schiff bases (imines), which can be further reduced to secondary amines. researchgate.netresearchgate.net While direct alkylation of the amino group is possible, it can be challenging and may require the use of protecting groups to achieve selectivity and avoid over-alkylation. nih.gov
The ethyl group at the C6 position is generally less reactive. However, modern synthetic methods, particularly those involving transition-metal catalysis, enable the functionalization of such C(sp³)–H bonds, opening pathways for alkylation or arylation at this site. nih.gov
Table 2: Potential Derivatization Reactions at the Amino and Ethyl Groups
| Functional Group | Reaction Type | Reagent/Condition | Potential Product Structure | Reference |
|---|---|---|---|---|
| Amino Group | Acylation | Acyl Chloride (R-COCl) | Amide | nih.gov |
| Amino Group | Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | nih.gov |
| Amino Group | Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R2CO) | Imine | researchgate.net |
| Amino Group | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | nih.gov |
| Ethyl Group | C-H Functionalization | Transition-Metal Catalyst, Coupling Partner | Modified Alkyl Chain | nih.gov |
Structure-Activity Relationship (SAR) Studies in Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its chemical properties and reactivity. For 2-Chloro-6-ethylpyridin-3-amine, these studies inform the rational design of new synthetic targets.
Conversely, if the C2-chloro group is replaced with a stronger electron-donating group, the ring becomes more activated towards electrophilic aromatic substitution. However, pyridine itself is inherently electron-deficient and generally undergoes electrophilic substitution only under harsh conditions. youtube.com The introduction of substituents with significant biological activity, such as the trifluoromethyl group, has been shown in related systems to influence potency in biological assays. acs.org The reactivity of derivatives is therefore a direct consequence of the interplay between the inherent properties of the pyridine core and the modifications made to its substituents.
Table 3: Predicted Impact of Derivatization on Reactivity
| Structural Variation (Original → Derivative) | Electronic Effect Change | Predicted Impact on Ring Reactivity | Reference |
|---|---|---|---|
| C3-NH₂ → C3-NHCOR (Amide) | Electron-donating → Electron-withdrawing | Increased susceptibility to nucleophilic attack | nih.gov |
| C2-Cl → C2-F | Electron-withdrawing → More electronegative | Potentially faster SNAr reaction rate | researchgate.net |
| C2-Cl → C2-OR (Ether) | Electron-withdrawing → Electron-donating | Decreased susceptibility to nucleophilic attack; increased toward electrophilic attack | nih.gov |
| C6-Ethyl → C6-Aryl (via C-H activation) | Weakly donating → Modulated by aryl group | Altered steric and electronic environment at C6 | nih.gov |
The potential for derivatizing this compound is fundamentally governed by the electronic and steric properties of its existing substituents.
Steric Properties: The physical size and spatial arrangement of the substituents play a critical role in determining derivatization outcomes. The ethyl group at C6 and the amino group at C3 can create steric hindrance, potentially impeding the approach of a nucleophile to the C2-chloro position. capes.gov.br Studies on analogous 2,6-dichloropyridines have shown that a bulky substituent at the C3 position can direct an incoming nucleophile to attack the less hindered C6 position. researchgate.net This suggests that the relative steric bulk of the ethyl group versus the amino group (or its derivatives) could be exploited to control the regioselectivity of further substitutions.
Table 4: Summary of Substituent Effects on Derivatization Potential
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Derivatization | Reference |
|---|---|---|---|---|---|
| -Cl | C2 | Inductively withdrawing | Moderate | Activates C2 and C6 for nucleophilic attack; acts as a leaving group. | vaia.comresearchgate.net |
| -NH₂ | C3 | Donating by resonance | Moderate | Increases ring electron density; can direct electrophiles (if forced); site for N-functionalization. | youtube.com |
| -CH₂CH₃ | C6 | Weakly donating by induction | Moderate-to-High | Sterically hinders attack at C6 and potentially C5; site for C-H activation. | capes.gov.brresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 6 Ethylpyridin 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-Chloro-6-ethylpyridin-3-amine, ¹H and ¹³C NMR spectra provide the initial framework for its structural assignment by detailing the chemical environment, connectivity, and number of hydrogen and carbon atoms.
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group—a triplet for the methyl protons and a quartet for the methylene (B1212753) protons—due to spin-spin coupling. Two signals corresponding to the aromatic protons on the pyridine (B92270) ring would appear in the downfield region, and a broad signal would be characteristic of the amine (-NH₂) protons. The ¹³C NMR spectrum would complement this by showing seven unique carbon signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H4 | 7.0 - 7.2 | - | Doublet |
| H5 | 6.7 - 6.9 | - | Doublet |
| -NH₂ | 4.5 - 5.5 | - | Broad Singlet |
| -CH₂- | 2.6 - 2.8 | 25 - 30 | Quartet |
| -CH₃ | 1.2 - 1.4 | 13 - 16 | Triplet |
| C2 | - | 150 - 155 | Singlet |
| C3 | - | 135 - 140 | Singlet |
| C4 | - | 120 - 125 | Singlet |
| C5 | - | 115 - 120 | Singlet |
| C6 | - | 158 - 162 | Singlet |
Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift ranges. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.
While 1D NMR provides essential information, multi-dimensional NMR techniques are indispensable for assembling the complete molecular puzzle. These experiments reveal through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a key COSY cross-peak would be observed between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. Another crucial correlation would be seen between the H4 and H5 protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded carbon and hydrogen atoms. It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~28 ppm, assigning them as the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). This is vital for piecing together the molecular skeleton. For example, the methylene (-CH₂-) protons of the ethyl group are expected to show a correlation to the C6 carbon of the pyridine ring, confirming the position of the ethyl substituent. Similarly, the H4 proton should show correlations to C2, C3, and C6.
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Inferred Structural Information |
| COSY | -CH₂- | -CH₃ | Connectivity of the ethyl group |
| COSY | H4 | H5 | Adjacency of aromatic protons |
| HMQC/HSQC | -CH₂- | -CH₂- Carbon | Direct C-H bond assignment |
| HMQC/HSQC | H4 | C4 | Direct C-H bond assignment |
| HMBC | -CH₂- | C6, C5, -CH₃ Carbon | Position of the ethyl group at C6 |
| HMBC | H4 | C2, C3, C6 | Ring structure confirmation |
In cases of significant signal overlap or for probing specific atomic environments, isotopic labeling is a powerful strategy. eurisotop.com This involves enriching the molecule with NMR-active isotopes like ¹³C or ¹⁵N. While not always necessary for a molecule of this complexity, it offers advanced analytical capabilities.
Incorporating a ¹⁵N label at the amine position would allow for ¹H-¹⁵N HMBC experiments, which could reveal long-range correlations between the amine protons and carbons in the pyridine ring, further confirming the amine's position at C3. Uniform ¹³C enrichment, while making the molecule more expensive to synthesize, would enable ¹³C-¹³C correlation experiments (e.g., INADEQUATE) that can trace the entire carbon skeleton directly. Strategies for the isotopic labeling of pyridine and pyrimidine (B1678525) rings often involve a deconstruction-reconstruction approach or a Zincke activation strategy to facilitate isotope exchange. acs.orgchemrxiv.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and providing evidence for the molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the primary amine group is readily protonated, leading to the formation of a pseudomolecular ion [M+H]⁺. The observation of this ion allows for the direct determination of the molecule's nominal molecular weight.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its elemental composition. This is a definitive method for confirming the molecular formula, distinguishing it from other potential formulas that may have the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₉ClN₂ |
| Monoisotopic Mass (Calculated) | 156.0454 Da |
| Observed Ion ([M+H]⁺) | 157.0527 Da |
Note: The presence of chlorine would result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation of the parent ion. By inducing fragmentation through collision-induced dissociation (CID), a characteristic pattern emerges that can be used to further validate the structure. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound include the loss of the ethyl group (a loss of 28 Da) or the loss of an ammonia (B1221849) molecule (a loss of 17 Da).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.
For this compound, key vibrational modes include:
N-H Stretching: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the pyridine ring structure occur in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching of the aromatic carbon to amine nitrogen bond typically appears in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region, generally between 600-800 cm⁻¹.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | ~3450 | Primary Amine |
| N-H Symmetric Stretch | ~3350 | Primary Amine |
| Aromatic C-H Stretch | 3050 - 3150 | Pyridine Ring |
| Aliphatic C-H Stretch | 2850 - 2980 | Ethyl Group |
| N-H Bending (Scissoring) | 1600 - 1650 | Primary Amine |
| C=C / C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |
| C-N Stretch | 1250 - 1350 | Aryl-Amine |
| C-Cl Stretch | 600 - 800 | Chloro-Aryl |
Note: Predicted frequencies are based on established correlation tables and data from analogous substituted pyridine compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Detailed vibrational assignments for the analogous compound, 2-amino-6-chloropyridine (2A6CP), provide a strong predictive model for the subject compound. core.ac.uk The primary amine (-NH2) group, for instance, shows distinct stretching vibrations. The N-H asymmetric and symmetric stretching vibrations for 2A6CP are observed at 3560 cm⁻¹ and 3450 cm⁻¹, respectively. core.ac.uk The C-H stretching modes of the aromatic pyridine ring are typically found above 3000 cm⁻¹. core.ac.uk Furthermore, the spectrum would contain bands related to C-C and C-N stretching within the pyridine ring, as well as vibrations involving the chlorine and ethyl substituents. The C-Cl stretching vibration is a key indicator and for 2A6CP, this is observed around 780 cm⁻¹.
Interactive Table: Illustrative FT-IR Vibrational Assignments for a Substituted Chloropyridineamine
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | 3560 | Primary Amine |
| N-H Symmetric Stretch | 3450 | Primary Amine |
| Aromatic C-H Stretch | 3090 | Pyridine Ring |
| -NH2 Scissoring | 1640 | Primary Amine |
| C=C/C=N Ring Stretch | 1580 | Pyridine Ring |
| C-Cl Stretch | 780 | Chloro Group |
Data is illustrative and based on the analysis of 2-amino-6-chloropyridine. core.ac.uk
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for analyzing samples in aqueous solutions. uark.edu
For a molecule like this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the pyridine ring and the C-Cl bond. In the analogous 2-amino-6-chloropyridine, the N-H asymmetric and symmetric stretching vibrations are observed at 3562 cm⁻¹ and 3449 cm⁻¹, respectively, which closely mirrors the FT-IR data. core.ac.uk The aromatic C-H stretching is identified at 3089 cm⁻¹. core.ac.uk The intense bands around 1000 cm⁻¹ are characteristic of the pyridine ring breathing modes. researchgate.net
Interactive Table: Illustrative FT-Raman Vibrational Assignments for a Substituted Chloropyridineamine
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | 3562 | Primary Amine |
| N-H Symmetric Stretch | 3449 | Primary Amine |
| Aromatic C-H Stretch | 3089 | Pyridine Ring |
| -NH2 Scissoring | 1640 | Primary Amine |
| Ring Breathing Mode | ~1000 | Pyridine Ring |
| C-Cl Stretch | 780 | Chloro Group |
Data is illustrative and based on the analysis of 2-amino-6-chloropyridine. core.ac.uk
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction would provide an unambiguous structural determination of this compound, assuming a suitable crystal can be grown. The analysis of a related compound, 5-chloropyridine-2,3-diamine, reveals detailed structural insights. iucr.org For this molecule, the analysis showed that the molecule is nearly planar, and it detailed the intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. iucr.org For this compound, this technique would confirm the substitution pattern on the pyridine ring and determine the conformation of the ethyl group relative to the ring. It would also reveal the intermolecular forces, such as N-H···N hydrogen bonds, that stabilize the crystal lattice. iucr.org
Advanced Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. For pyridine derivatives, reversed-phase HPLC is a common and effective method. nih.govnih.gov A typical HPLC method for a compound like this compound would involve a C18 stationary phase. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.gov The choice of buffer and its pH is critical for achieving good peak shape and resolution for basic compounds like aminopyridines. helixchrom.comhelixchrom.com UV detection is commonly employed, with the detection wavelength set to an absorbance maximum of the compound. nih.govsielc.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. An existing HPLC method for a related compound can often be adapted for UPLC, providing a more efficient analytical workflow. sielc.com For this compound, a UPLC method would allow for rapid purity checks and impurity profiling, which is highly advantageous in a high-throughput environment.
Interactive Table: Illustrative Chromatographic Conditions for the Analysis of Substituted Chloropyridines
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 2.7 µm | C18, 2.1 x 50 mm, <2 µm |
| Mobile Phase | Water (pH 3):Methanol (50:50) | Gradient of Acetonitrile and water with formic acid |
| Flow Rate | 0.7 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV or Mass Spectrometry |
| Column Temp. | 40°C | 45°C |
Data is illustrative and based on methods for related aminopyridine compounds. nih.govsielc.com
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for the separation of enantiomers. selvita.comresearchgate.net Its advantages include faster analysis times, reduced solvent consumption, and unique selectivity. selvita.com The use of supercritical carbon dioxide as the primary mobile phase component, often with a small percentage of an organic modifier, allows for high diffusivity and low viscosity, contributing to efficient separations. chromatographyonline.com
For the chiral separation of aminopyridine compounds like this compound, the choice of the chiral stationary phase (CSP) and the organic modifier is critical. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely successful for a broad range of chiral compounds. chiraltech.com For basic compounds, which includes aminopyridines, the addition of a basic additive to the mobile phase is often necessary to achieve good peak shape and resolution.
Illustrative SFC Method Parameters for Chiral Aminopyridine Derivatives:
Due to the absence of specific published SFC methods for this compound, the following table provides typical starting parameters for the chiral separation of analogous aminopyridine compounds based on established methodologies.
| Parameter | Typical Conditions | Rationale/Effect |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Broad enantioselectivity for a wide range of compounds. |
| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol, or Isopropanol) | The alcohol modifier is crucial for eluting polar compounds and influences selectivity. |
| Modifier Percentage | 5-40% | Affects retention time and resolution; optimized for each specific compound. |
| Additive | Basic additive (e.g., Diethylamine (DEA), Triethylamine (TEA), typically 0.1-0.5%) | Improves peak shape and reduces tailing for basic analytes like aminopyridines. |
| Flow Rate | 2-5 mL/min | Higher flow rates than HPLC can be used due to the low viscosity of the mobile phase, leading to faster analyses. |
| Backpressure | 100-200 bar | Controls the density and solvating power of the supercritical fluid. |
| Temperature | 30-40 °C | Can influence selectivity and efficiency. |
Expected Research Findings:
A systematic screening of different polysaccharide-based CSPs and alcohol modifiers would likely yield a successful enantioseparation of this compound. The retention times and resolution would be expected to vary significantly with the choice of CSP and the type and concentration of the alcohol modifier. The addition of a basic additive would be anticipated to be essential for obtaining sharp, symmetrical peaks. The optimization of these parameters would lead to a robust method for the accurate determination of the enantiomeric purity of this compound.
Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Vibrational Circular Dichroism (VCD))
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgspectroscopyeurope.comnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its stereochemistry. wikipedia.org
A key advantage of VCD is that the experimental spectrum of a chiral molecule can be compared with the theoretically calculated spectra for its possible enantiomers. spectroscopyeurope.comacs.org This comparison allows for the unambiguous assignment of the absolute configuration. Density Functional Theory (DFT) is a commonly used computational method for predicting VCD spectra. spectroscopyeurope.com
Application to Chiral Pyridine Derivatives:
Illustrative VCD Spectral Data for a Chiral Pyridine Derivative:
The following table presents hypothetical but representative VCD spectral data for a chiral aminopyridine, illustrating the type of information that would be obtained for this compound. The signs (+/-) of the VCD signals are crucial for distinguishing between enantiomers.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Signal (ΔA) |
| ~3400-3300 | N-H stretching | +/- |
| ~3000-2800 | C-H stretching | +/- |
| ~1600 | C=C stretching (pyridine ring) | -/+ |
| ~1570 | N-H bending | +/- |
| ~1450 | C-H bending (ethyl group) | -/+ |
| ~1200 | C-N stretching | +/- |
Detailed Research Findings from Analogous Systems:
In a typical VCD analysis of a chiral aminopyridine, the experimental VCD spectrum would be recorded in a suitable solvent. Concurrently, the 3D structures of both the (R) and (S) enantiomers of the molecule would be modeled, and their VCD spectra would be calculated using DFT. The experimental spectrum would then be overlaid with the two calculated spectra. A good match between the experimental spectrum and one of the calculated spectra in terms of the signs and relative intensities of the VCD bands would provide a confident assignment of the absolute configuration of the enantiomer under investigation. The VCD spectra of enantiomers are expected to be mirror images of each other. spectroscopyeurope.com
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Ethylpyridin 3 Amine
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govnanobioletters.com It is used to determine the electronic structure of molecules, from which various properties can be derived. For 2-Chloro-6-ethylpyridin-3-amine, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p) or 6-311++G(d,p), would be the first step in a thorough theoretical analysis. nih.govscispace.comdergi-fytronix.com
Optimization of Molecular ConformationsThe initial and most crucial step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.nanobioletters.comscispace.com
DFT methods are employed to systematically adjust the molecular geometry until a minimum on the potential energy surface is located. nih.gov This process would reveal the most stable conformation of the ethyl and amine groups relative to the pyridine (B92270) ring. The resulting optimized structure provides the foundation for all subsequent property calculations.
Illustrative Optimized Geometric Parameters
The following table represents typical parameters that would be calculated for this compound. Note: This data is illustrative, as specific experimental or theoretical studies on this exact molecule were not found.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-N (ring) | ~1.36 - 1.40 Å | |
| C-C (ethyl) | ~1.53 Å | |
| N-H (amine) | ~1.01 Å | |
| Bond Angle | C-N-C (ring) | ~118° |
| Cl-C-N | ~115° | |
| H-N-H (amine) | ~112° |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. A particularly powerful application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.nih.govnrel.govThe Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose.nanobioletters.comrsc.org
By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the optimized structure of this compound, theoretical chemical shifts can be computed. nih.govrsc.org These predicted values can then be compared with experimental NMR data to confirm the molecular structure and assignment of signals. nrel.gov Such calculations are invaluable for structural elucidation, especially for complex molecules or for distinguishing between isomers. rsc.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com These orbitals are key to understanding a molecule's electronic behavior. scite.aiepa.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) CharacterizationThe HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.youtube.comyoutube.comFor this compound, analysis of the HOMO would likely show significant electron density on the electron-rich amine group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's distribution would highlight electron-deficient areas susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Illustrative FMO Energy Values
The following table represents typical parameters that would be calculated for a molecule like this compound. Note: This data is illustrative.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing an intuitive guide to its reactive sites. wolfram.com
For this compound, an MEP map would use a color scale to indicate different potential regions. researchgate.net
Red regions signify areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These would be expected around the nitrogen atom of the pyridine ring and the lone pair of the amine group. researchgate.netresearchgate.net
Blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group. researchgate.net
Green regions represent neutral or near-zero potential.
The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing FMO analysis in predicting sites of chemical interaction. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dewisc.edu This method is highly effective for studying intramolecular interactions, charge transfer, and electron delocalization. dergi-fytronix.commpg.de
For this compound, NBO analysis would quantify the electron density in the bonds (e.g., C-C, C-N, C-Cl) and lone pairs (on the N and Cl atoms). A key feature of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The strength of these interactions, calculated using second-order perturbation theory, reveals the extent of electron delocalization. dergi-fytronix.com For instance, interactions between the lone pair of the amine nitrogen (donor) and the antibonding π* orbitals of the pyridine ring (acceptor) would quantify the delocalization of the lone pair into the ring, which is crucial for understanding the molecule's electronic stability and reactivity. wisc.edu
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule, offering profound insights into the nature of chemical bonds. amercrystalassn.orgwikipedia.org This methodology, developed by Richard Bader, partitions the molecular space into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of atomic and bond properties. amercrystalassn.orgwikipedia.org For this compound, a QTAIM analysis would elucidate the electronic effects of the chloro, ethyl, and amine substituents on the pyridine ring's aromaticity and the nature of its covalent and non-covalent interactions.
A theoretical QTAIM analysis of this compound would involve the calculation of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) for all the bonds within the molecule. The properties at these BCPs, such as the electron density, the Laplacian of the electron density, and the total energy density (H(r)), provide a quantitative measure of bond strength and character. nih.gov
For the covalent bonds within the pyridine ring of this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating amino and ethyl groups would significantly influence the electron density distribution. The C-Cl bond is expected to exhibit characteristics of a polar covalent bond, with a lower ρ(r) value at the BCP compared to the C-C and C-N bonds of the ring, and a positive Laplacian (∇²ρ(r)), indicative of charge depletion. Conversely, the C-N bond of the amino group and the C-C bond of the ethyl group would show features of strong covalent bonds with higher electron density accumulation.
Intramolecular non-covalent interactions can also be characterized using QTAIM. For instance, a potential weak hydrogen bond between the hydrogen of the amino group and the nitrogen atom of the pyridine ring, or between the amino group and the adjacent chloro group, would be identified by the presence of a bond path and a BCP between the interacting atoms. The topological properties at this BCP would be characteristic of a closed-shell interaction, with low ρ(r) and positive ∇²ρ(r) values. nih.gov
Below is a hypothetical data table summarizing the expected QTAIM parameters for the key bonds in this compound, based on values reported for similar substituted pyridines and related molecules in the literature. researchgate.netresearchgate.net
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Total Energy Density (H(r)) at BCP (a.u.) | Bond Character |
| C2-Cl | 0.185 | +0.120 | +0.005 | Polar Covalent |
| C3-N(H₂) | 0.310 | -0.850 | -0.350 | Covalent |
| C6-C(H₂CH₃) | 0.295 | -0.780 | -0.310 | Covalent |
| N1-C2 | 0.330 | -0.950 | -0.410 | Covalent (Aromatic) |
| C2-C3 | 0.315 | -0.900 | -0.380 | Covalent (Aromatic) |
| C3-C4 | 0.320 | -0.920 | -0.390 | Covalent (Aromatic) |
| C4-C5 | 0.325 | -0.930 | -0.400 | Covalent (Aromatic) |
| C5-C6 | 0.318 | -0.910 | -0.385 | Covalent (Aromatic) |
| N(H₂)···N1 | 0.015 | +0.045 | +0.001 | Weak Intramolecular H-bond |
Note: These values are illustrative and would require specific DFT calculations for this compound for confirmation.
Molecular Docking and Binding Interaction Prediction in Computational Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict the binding affinity and interaction of small molecules with protein targets. For this compound, molecular docking studies could be employed to explore its potential as an inhibitor for various enzymes or receptors where substituted pyridines are known to be active.
A hypothetical molecular docking study could investigate the binding of this compound to the active site of a protein kinase, a common target for pyridine-containing inhibitors. The process would involve preparing the 3D structure of the ligand and the protein, followed by a docking simulation using software like AutoDock or Glide. The simulation would generate a series of possible binding poses, which are then scored based on their predicted binding free energy.
The binding interactions of the most favorable pose would then be analyzed in detail. It is anticipated that the pyridine nitrogen of this compound could form a crucial hydrogen bond with a key amino acid residue in the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The amino group at the 3-position could act as a hydrogen bond donor to an acceptor residue, while the ethyl group at the 6-position might engage in hydrophobic interactions within a lipophilic pocket. The chlorine atom at the 2-position could also participate in halogen bonding or other specific interactions.
The following table presents a hypothetical summary of the predicted binding interactions between this compound and a generic protein kinase active site.
| Ligand Atom/Group | Protein Residue | Interaction Type | Predicted Distance (Å) |
| Pyridine Nitrogen (N1) | Alanine (Backbone NH) | Hydrogen Bond | 2.9 |
| Amino Group (-NH₂) | Glutamic Acid (Side Chain C=O) | Hydrogen Bond | 3.1 |
| Ethyl Group (-CH₂CH₃) | Leucine, Valine | Hydrophobic Interaction | 3.5 - 4.5 |
| Chlorine Atom (-Cl) | Phenylalanine | π-Halogen Interaction | 3.8 |
Note: The protein residues and interaction details are for illustrative purposes and would depend on the specific protein target chosen for the docking study.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to simulate chemical reactions, elucidate their mechanisms, and characterize the high-energy transition states that govern the reaction rates. For this compound, theoretical simulations can be used to investigate various potential reactions, such as nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon, or cross-coupling reactions involving the C-Cl bond.
A computational study of an SNAr reaction, for instance, with a nucleophile like methoxide, would involve mapping the potential energy surface of the reaction. This is typically done using Density Functional Theory (DFT) calculations. The geometries of the reactants, the transition state, and the products would be optimized, and their energies calculated. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes.
The key parameters obtained from these simulations are the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants). A lower activation energy indicates a faster reaction. The transition state for an SNAr reaction on this compound would likely involve the formation of a Meisenheimer complex, a negatively charged intermediate where both the chlorine atom and the incoming nucleophile are attached to the same carbon atom.
The table below provides a hypothetical set of calculated energetic data for a simulated SNAr reaction of this compound with methoxide.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
| Step 1 | Formation of the Meisenheimer complex (Transition State 1) | +15.2 | -5.8 |
| Step 2 | Departure of the chloride ion (Transition State 2) | +2.5 | -12.4 (overall) |
Note: These energy values are hypothetical and would need to be determined through specific quantum chemical calculations for the proposed reaction.
By simulating such reaction mechanisms, computational chemistry can provide valuable predictions about the reactivity of this compound and guide the design of synthetic routes to new derivatives.
Applications of 2 Chloro 6 Ethylpyridin 3 Amine As a Versatile Synthetic Intermediate
Role in Advanced Pharmaceutical Intermediate Synthesis
The development of new therapeutic agents often relies on the availability of specialized chemical intermediates that can be elaborated into complex drug molecules. 2-Chloro-6-ethylpyridin-3-amine serves as a crucial starting material in the synthesis of advanced pharmaceutical intermediates, primarily due to its capacity to form intricate heterocyclic structures that are central to many drug discovery programs.
Precursor for Complex Heterocyclic Scaffolds in Drug Discovery Programs
The pyridine (B92270) ring is a common motif in a vast number of biologically active compounds. This compound is a key precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of biological activities, including antibacterial properties and the inhibition of protein kinases.
The synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives can be achieved through the condensation of this compound with various dicarbonyl compounds. These resulting heterocyclic systems have been investigated for their potential as electrochemical DNA sensors and for their nonlinear optical properties. Furthermore, certain pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have demonstrated potent antibacterial activity.
Similarly, the fusion of a pyrimidine (B1678525) ring to the pyridine core of this compound leads to the formation of pyrido[2,3-d]pyrimidines. This class of compounds is recognized for its potential in the development of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The amino group of this compound can react with various reagents to construct the pyrimidine ring, leading to a diverse library of potential therapeutic agents. A patent for pyrimidine derivatives as Itk inhibitors, a type of kinase, lists this compound as a relevant chemical compound. google.com
Table 1: Examples of Heterocyclic Scaffolds Derived from this compound
| Precursor | Reagent | Resulting Scaffold | Potential Application |
| This compound | Dicarbonyl Compounds | Pyrido[2,3-b]pyrazine | Antibacterial, Electrochemical Sensing |
| This compound | Guanidine Derivatives | Pyrido[2,3-d]pyrimidine | Kinase Inhibition |
Building Block for Ligand and Catalyst Development
The development of novel ligands and catalysts is essential for advancing chemical synthesis. While specific research on the direct application of this compound in the development of ligands and catalysts is not extensively documented in publicly available literature, its structural motifs are present in compounds used for these purposes. The pyridine nitrogen and the amino group can act as coordination sites for metal ions, making it a plausible building block for the synthesis of organometallic catalysts. Chemical suppliers categorize this compound under "Catalysts and Ligands," suggesting its potential in this area of research and development.
Utility in Agrochemical Development and Active Ingredient Synthesis
The search for new and effective crop protection agents is a continuous effort in the agrochemical industry. Substituted pyridines are a well-established class of compounds with significant applications as herbicides and pesticides. This compound serves as a valuable intermediate in the synthesis of active ingredients for this sector.
Intermediate for Herbicides and Pesticides
The structural features of this compound make it an attractive starting point for the synthesis of various agrochemicals. The chloro-substituted pyridine core is a key component in several classes of pesticides, including the neonicotinoids. While direct synthetic routes from this compound to commercial pesticides are not always explicitly detailed in public literature, patents for related compounds highlight the importance of this chemical scaffold. For example, the synthesis of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine, an important agrochemical intermediate, underscores the value of the chloropyridine moiety in this field. The reactivity of the amino and chloro groups on the pyridine ring allows for the introduction of various pharmacophores that are essential for herbicidal or insecticidal activity.
Contributions to Advanced Materials Science and Polymer Chemistry
The field of materials science is constantly seeking new organic molecules with unique electronic and optical properties for applications in electronics, photonics, and polymer science. The aromatic and functionalized nature of this compound makes it a candidate for the synthesis of novel organic materials.
Environmental Transformation and Degradation Studies of 2 Chloro 6 Ethylpyridin 3 Amine
Abiotic Transformation Pathways in Environmental Matrices
Abiotic transformation encompasses chemical and physical processes that occur without the intervention of living organisms. For 2-Chloro-6-ethylpyridin-3-amine, the most relevant abiotic pathways are photochemical degradation and hydrolysis.
For instance, the UV irradiation of 2-chloropyridine (B119429) has been found to be more effective than ultrasound-driven degradation, with the potential for complete substrate removal in relatively short timeframes under laboratory conditions. researchgate.net The kinetics of this photodegradation often follow first-order reaction rates. researchgate.net It is important to note that while the parent compound may be degraded, the resulting intermediate products can sometimes exhibit their own toxicity. nih.gov In the case of 2-chloropyridine, identified intermediates include 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov Given the structural similarities, it is plausible that this compound undergoes a similar photodegradation pathway involving ring cleavage and the formation of various transient intermediates.
Table 1: Potential Photodegradation Products of Chlorinated Pyridines
| Parent Compound | Potential Intermediate Products | Reference |
|---|
This table is based on data for 2-chloropyridine and is intended to be illustrative of potential degradation pathways for this compound.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is a key factor in its environmental persistence, particularly in aqueous systems.
Studies on the hydrolysis of 2-chloropyridine under supercritical water conditions indicate that the compound can be degraded, with the reaction following Arrhenius-type kinetics. ntnu.no However, these conditions are not representative of typical environmental settings. General information on chloropyridines suggests they are relatively resistant to degradation. wikipedia.org For instance, 2-chloropyridine has been described as a persistent water pollutant. nih.gov
The presence of the amino and ethyl groups on the pyridine (B92270) ring of this compound will influence its electronic properties and, consequently, its hydrolytic stability compared to 2-chloropyridine. The amino group, being an electron-donating group, may affect the stability of the C-Cl bond. However, without specific experimental data for this compound, its precise hydrolytic half-life in environmental matrices remains unquantified.
Biotic Degradation Mechanisms and Microbial Metabolism
Biotic degradation, mediated by microorganisms, is a primary route for the dissipation of many organic compounds in the environment. The biodegradability of pyridine derivatives is highly dependent on the nature and position of their substituents. tandfonline.comresearchgate.net
Numerous bacteria capable of degrading pyridines have been isolated from soil and sludge. tandfonline.comresearchgate.net The initial step in the aerobic biodegradation of many pyridine compounds is hydroxylation, which can then be followed by ring cleavage. tandfonline.comresearchgate.netresearchgate.net The oxygen for this initial hydroxylation can be derived from water, suggesting that anaerobic degradation is also possible. tandfonline.comresearchgate.net
For alkylpyridines, such as those structurally related to the ethyl-substituted target compound, degradation can be initiated by oxidation of the alkyl group. researchgate.net For chloroanilines, which share the chloro- and amino-substituents with the target compound, degradation can proceed through the formation of chlorocatechols, followed by ring cleavage. nih.gov A study on the degradation of 2-methylpyridine (B31789) by an Arthrobacter species identified a pathway involving the formation of hydroxylated intermediates followed by ring cleavage to produce succinic acid. nih.gov
Given these precedents, a plausible aerobic degradation pathway for this compound would likely involve one or more of the following initial steps:
Hydroxylation of the pyridine ring.
Oxidation of the ethyl side chain.
Dehalogenation of the chloro-substituent.
Following these initial transformations, further degradation would likely proceed via ring cleavage.
The characterization of metabolites is crucial for understanding the complete degradation pathway and assessing the environmental impact of the transformation products. While specific metabolites for this compound have not been reported, we can infer potential intermediates based on the degradation of related compounds.
For example, the degradation of 2-chloropyridine can yield 2-chloropyridine N-oxide and pyridine N-oxide in the presence of liver homogenates, indicating that N-oxidation is a possible metabolic step. nih.gov The biodegradation of chloroanilines can produce chlorocatechols as key intermediates. nih.gov The degradation of 2-methylpyridine has been shown to produce a series of hydroxylated pyridines before the ring is opened. researchgate.net
Table 2: Potential Biodegradation Metabolites of Substituted Pyridines and Anilines
| Parent Compound | Potential Metabolites/Intermediates | Organism/System | Reference |
|---|---|---|---|
| 2-Chloropyridine | 2-Chloropyridine N-oxide, Pyridine N-oxide | Liver homogenate | nih.gov |
| 4-Chloroaniline | 4-Chlorocatechol, Aniline | Acinetobacter baylyi | nih.gov |
This table presents data from related compounds to suggest potential metabolites for this compound.
Environmental Fate Modeling and Persistence Assessment
Environmental fate models use a compound's physical and chemical properties along with environmental parameters to predict its distribution and persistence. In the absence of a specific model for this compound, its persistence can be assessed by considering the properties of its constituent functional groups.
The presence of a chlorine atom on the pyridine ring generally increases a compound's resistance to biodegradation. wikipedia.org Studies on 2-chloropyridine have shown it to be persistent, especially under anaerobic conditions, with a degradation half-life of over 30 days in soil. wikipedia.orgnih.gov
Aminopyridines, on the other hand, are expected to have very high mobility in soil. epa.gov However, the amino group can also lead to stronger binding to organic matter and clay particles, which would reduce mobility. epa.gov The pKa of the aminopyridine will determine the extent of its protonation in the environment, which in turn affects its adsorption to soil particles. epa.gov
A review of the environmental degradation of pyridine derivatives indicates the following general order of transformation rates: pyridinecarboxylic acids > monohydroxypyridines > methylpyridines > aminopyridines > chloropyridines. nih.gov This suggests that the chloro-substituent on this compound is likely to be the rate-limiting factor in its biodegradation, making it a relatively persistent compound in the environment.
Ecotoxicity data for related compounds, such as 4-aminopyridine (B3432731), show toxicity to aquatic organisms. jubilantingrevia.com This highlights the importance of understanding the environmental persistence of this compound to assess its potential long-term environmental risk.
Table 3: Ecotoxicity Data for a Related Aminopyridine
| Compound | Test Organism | Endpoint | Value | Exposure Time | Reference |
|---|---|---|---|---|---|
| 4-Aminopyridine | Oryzias latipes (fish) | LC50 | 3.43 mg/L | 96 h | jubilantingrevia.com |
| 4-Aminopyridine | Daphnia magna (water flea) | EC50 | 14.5 mg/L | 48 h | jubilantingrevia.com |
This data for 4-aminopyridine provides an indication of the potential ecotoxicity of aminopyridine compounds.
Methodologies for Environmental Monitoring and Analysis
Effective monitoring and analysis of this compound in various environmental matrices are fundamental to understanding its distribution and fate. The development and application of sensitive and selective analytical methods are crucial for detecting its presence at environmentally relevant concentrations.
Commonly, the analysis of such organic compounds in environmental samples involves a multi-step process encompassing sample collection, preparation, extraction, and instrumental analysis. nih.gov
Sample Preparation and Extraction:
The initial step in analyzing environmental samples for this compound involves robust sample preparation and extraction techniques to isolate the target analyte from complex matrices such as water, soil, and sediment. The choice of method depends on the sample type and the physicochemical properties of the compound.
For water samples, solid-phase extraction (SPE) is a widely used technique. europa.eu This method involves passing the water sample through a cartridge containing a solid adsorbent material that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and removing interfering substances. europa.eu Different sorbent materials can be utilized depending on the polarity and chemical nature of the target compound.
For solid samples like soil and sediment, more rigorous extraction methods are typically required. These can include:
Soxhlet Extraction: A classic technique involving continuous extraction of the sample with a heated solvent. nih.gov
Pressurized Liquid Extraction (PLE): Utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Ultrasonic Extraction (Sonication): Employs high-frequency sound waves to facilitate the extraction of the analyte from the sample matrix.
Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the final analysis. This can be achieved using techniques like solid-phase extraction or column chromatography. nih.gov
Instrumental Analysis:
The instrumental analysis of this compound is typically performed using chromatographic techniques coupled with sensitive detectors.
Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. GC can be coupled with various detectors, including:
Flame Ionization Detector (FID): A general-purpose detector for organic compounds.
Nitrogen-Phosphorus Detector (NPD): A selective detector for nitrogen- and phosphorus-containing compounds, which would offer enhanced selectivity for this analyte.
Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. amecj.com GC-MS is a powerful tool for the unambiguous identification of contaminants in complex environmental samples. amecj.com
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of polar, non-volatile, or thermally labile compounds. europa.eu Separation is achieved based on the compound's interaction with a stationary phase and a liquid mobile phase. HPLC is often coupled with:
Ultraviolet (UV) Detector: Detects compounds that absorb UV light. The presence of the pyridine ring in this compound suggests it would be amenable to UV detection.
Tandem Mass Spectrometry (MS/MS): HPLC-MS/MS is a highly sensitive and selective technique that provides both separation and structural information, making it the "gold standard" for the trace analysis of organic contaminants in environmental matrices. europa.euitrcweb.org It offers excellent specificity and low detection limits. itrcweb.org
Q & A
Basic: What are the standard synthetic routes for 2-chloro-6-ethylpyridin-3-amine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with a pyridine precursor (e.g., 2-amino-6-chloropyridine) and introduce an ethyl group via alkylation using ethyl halides or Grignard reagents under reflux in ethanol .
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance yield. For instance, using a polar aprotic solvent like DMF at 80–100°C improves alkylation efficiency .
- Validation: Monitor progress via TLC or HPLC and confirm purity (>95%) using NMR and mass spectrometry .
Table 1: Example Reaction Conditions
| Reagent | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide | Ethanol | Reflux | K₂CO₃ | 65–70 |
| Ethyl magnesium bromide | THF | 0–5°C | None | 75–80 |
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Structural characterization involves:
- Spectroscopy:
- X-ray Crystallography: Resolve bond angles and spatial arrangement (e.g., dihedral angles between pyridine ring and substituents) .
Advanced: What mechanistic insights explain contradictory reactivity trends in electrophilic substitution reactions of this compound?
Methodological Answer:
Contradictions arise from competing electronic effects:
- Electron-donating ethyl group at C6 increases electron density at C4, favoring electrophilic attack .
- Electron-withdrawing chlorine at C2 deactivates the ring, reducing reactivity at C5 .
Resolution: Use DFT calculations to map electrostatic potential surfaces and identify dominant electronic effects. Experimental validation via kinetic studies (e.g., nitration rates under varying conditions) .
Advanced: How can researchers design experiments to resolve discrepancies in reported biological activity data for pyridine derivatives?
Methodological Answer:
- Hypothesis-driven approach: Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate structure-activity relationships .
- Statistical tools: Apply factorial design to assess interactions between variables (e.g., solvent, pH, temperature) .
- Validation: Reproduce conflicting studies under standardized conditions and use LC-MS to quantify byproducts that may influence bioactivity .
Advanced: What computational strategies are effective for predicting the solubility and stability of this compound in different solvents?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model solute-solvent interactions using force fields (e.g., OPLS-AA) to predict solubility .
- QSPR Models: Correlate solvent descriptors (e.g., Hansen solubility parameters) with experimental solubility data .
- Validation: Compare computational results with experimental measurements in solvents like DMSO, ethanol, and water .
Basic: What are the common side reactions during the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Side Reactions:
- Over-alkylation at the amine group.
- Chlorine displacement by nucleophiles (e.g., OH⁻ in aqueous conditions).
- Mitigation:
Advanced: How can advanced separation techniques improve the purification of this compound from complex reaction mixtures?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
- Membrane Technologies: Employ nanofiltration to separate low-MW impurities .
- Crystallization: Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .
Advanced: What methodologies are used to study the interaction of this compound with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, kₑ) between the compound and target proteins .
- Docking Studies: Use AutoDock Vina to predict binding poses and affinity scores .
- In Vitro Assays: Test inhibitory activity via fluorescence-based enzymatic assays (e.g., NADH depletion monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
